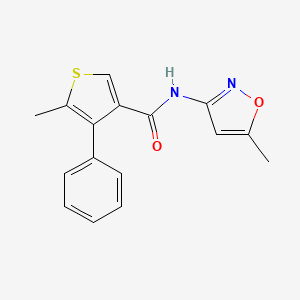

5-methyl-N-(5-methyl-3-isoxazolyl)-4-phenyl-3-thiophenecarboxamide

Vue d'ensemble

Description

Compounds that feature isoxazole, thiophene, and carboxamide groups are significant in medicinal chemistry and materials science due to their diverse biological activities and applications in creating advanced materials. The chemical versatility of these moieties allows for the development of compounds with tailored properties for specific applications.

Synthesis Analysis

The synthesis of compounds related to "5-methyl-N-(5-methyl-3-isoxazolyl)-4-phenyl-3-thiophenecarboxamide" often involves multi-step organic reactions, including N-aminomethylation and reactions with various amines or isoxazole substrates. For example, the synthesis of N-aminomethylation compounds derived from oxadiazole thiones represents a method to introduce diverse functional groups into the molecular structure (Roman et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds can be characterized using techniques such as X-ray diffraction, revealing details about their crystal systems, space groups, and unit cell parameters. This structural information is crucial for understanding the compound's molecular geometry and potential intermolecular interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitutions, cycloadditions, and transformations leading to the formation of new isoxazole or thiophene derivatives. These reactions are essential for modifying the compound's chemical properties and enhancing its biological activity or material properties.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and stability, are influenced by the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activities, and interactions with other molecules, are determined by the functional groups present in the molecule. Studies on similar compounds reveal that isoxazole and thiophene derivatives exhibit a range of biological activities and can serve as key intermediates in organic synthesis (Martins et al., 2002).

Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

Research on compounds with similar structures, such as isoxazole amino esters and their derivatives, has been conducted to understand their structural properties and interactions. Studies involving X-ray crystallography and vibrational spectroscopy (FT-IR and FT-Raman) have been utilized to investigate the molecular geometry, bonding features, and stability of these compounds. For example, the structure of an isoxazole amino ester was determined, providing insights into the steric interactions and planarity between different molecular groups within similar compounds (Smith et al., 1991). Another study utilized density functional methods to analyze the vibrational spectra and non-linear optical behavior of a related molecule, offering insights into its electronic structure and potential applications in material science (Shahidha et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new chemical entities derived from isoxazole and thiophene groups have been a subject of interest. Research in this area focuses on developing novel synthetic routes and understanding the chemical behavior of these compounds. For instance, a study on the synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione and the investigation of their conformational isomers provided valuable knowledge on the chemical versatility of compounds with similar structural motifs (Roman et al., 2007).

Potential Applications in Material Science and Pharmacology

Research on polyamides containing isoxazole groups has revealed their potential applications in material science due to their amorphous nature, good thermal stability, and solubility in polar solvents. These properties suggest applications in the development of new materials with specific mechanical and thermal characteristics (Bouck & Rasmussen, 1993). Additionally, the study of isoxazole derivatives in the context of pharmacology, especially their role as enzyme inhibitors or modulators of gene expression, opens up avenues for the development of new therapeutic agents (Knecht & Löffler, 1998).

Propriétés

IUPAC Name |

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-8-14(18-20-10)17-16(19)13-9-21-11(2)15(13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCWIZXIIGGCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-1,3-dimethyl-8-[4-(2-pyrimidinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4621157.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4621171.png)

![5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4621177.png)

![diethyl 3-methyl-5-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4621183.png)

![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4621184.png)

![1-(2,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B4621185.png)

![N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4621198.png)

![3,5-dimethoxy-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4621204.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4621214.png)

![6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4621231.png)

![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)

![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)